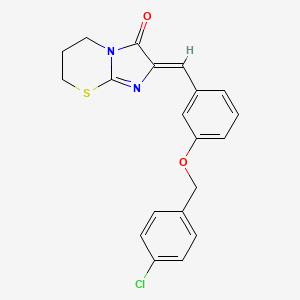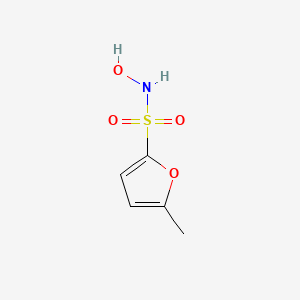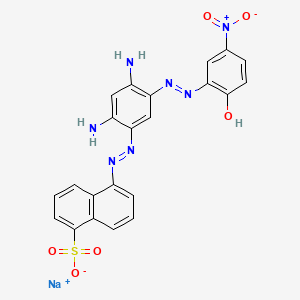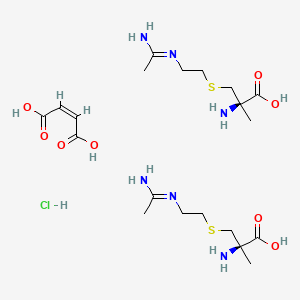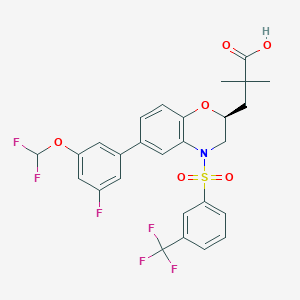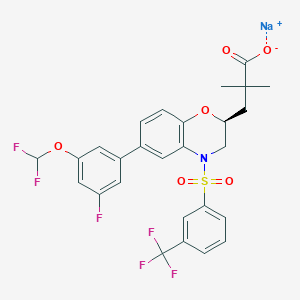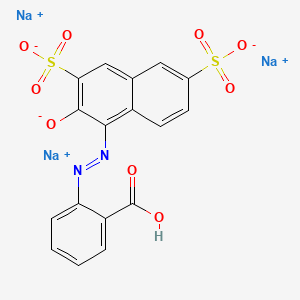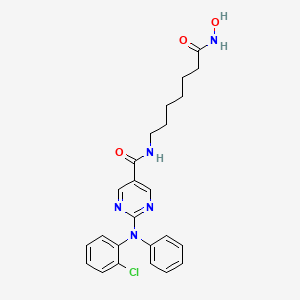
コリネシンV
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
コリネシンVは、クロラムフェニコール様のアシルニトロフェニルプロピルアミン複合体の一種である天然化合物です。 1972年に、細菌Corynebacterium hydrocarboclastusから初めて単離されました 。this compoundは、グラム陽性菌とグラム陰性菌の両方に対して活性がある抗菌特性で知られています。 クロラムフェニコールほど強力ではありませんが、同様の種選択性を示します .
2. 製法
合成経路と反応条件: this compoundは、細菌Corynebacterium hydrocarboclastusを含む一連の化学反応によって合成されます。細菌は、n-パラフィンを唯一の炭素源として含む培地で培養されます。 合成には、D-(-)-threo-1-クロラムフェニコールのアシル誘導体の生成が含まれます 。 This compoundの単離には、酢酸エチルを展開溶媒として用いる調製用薄層クロマトグラフィーが用いられます .
工業的生産方法: this compoundの工業的生産には、Corynebacterium hydrocarboclastusの大規模発酵が含まれます。細菌は、this compoundの収量を最適化するために、制御された条件下でバイオリアクターで培養されます。 次に、化合物はクロマトグラフィー技術を使用して抽出および精製されます .
科学的研究の応用
Corynecin V has several scientific research applications, including:
Chemistry: It is used as a model compound for studying the synthesis and reactions of chloramphenicol-like compounds.
Biology: Corynecin V is used to study the antibacterial mechanisms of chloramphenicol-like compounds.
Medicine: Research on Corynecin V contributes to the development of new antibacterial agents.
Industry: It is used in the production of antibacterial agents for various applications.
作用機序
コリネシンVは、細菌のタンパク質合成を阻害することで抗菌効果を発揮します。細菌リボソームに結合し、ペプチド結合の形成を阻止することで、細菌の増殖と繁殖を阻害します。 This compoundの分子標的には、細菌リボソームの50Sサブユニットが含まれます .
生化学分析
Biochemical Properties
Corynecin V plays a significant role in biochemical reactions due to its structural similarity to chloramphenicol. It interacts with various enzymes, proteins, and other biomolecules. Specifically, Corynecin V inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit, thereby preventing peptide bond formation . This interaction is crucial for its antibacterial activity. Additionally, Corynecin V has been shown to interact with enzymes involved in its biosynthesis, such as those incorporating amino acids like threonine, homoserine, and methionine .
Cellular Effects
Corynecin V affects various types of cells and cellular processes. In bacterial cells, it inhibits protein synthesis, leading to cell death . This inhibition impacts cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of protein synthesis can lead to the accumulation of incomplete proteins and the disruption of metabolic processes . In eukaryotic cells, Corynecin V’s effects are less pronounced but can still influence cellular functions if present in high concentrations .
Molecular Mechanism
The molecular mechanism of Corynecin V involves its binding to the 50S ribosomal subunit in bacteria . This binding prevents the formation of peptide bonds, thereby inhibiting protein synthesis. The compound’s structure allows it to fit into the ribosomal binding site, blocking the necessary interactions for protein elongation . Additionally, Corynecin V may interact with other biomolecules, such as enzymes involved in its biosynthesis, further influencing its activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Corynecin V can change over time. The compound is relatively stable, with a shelf life of up to four years when stored at -20°C . Its activity can degrade over time, especially if exposed to light or higher temperatures . Long-term studies have shown that Corynecin V can have lasting effects on bacterial populations, leading to the development of resistance in some cases .
Dosage Effects in Animal Models
The effects of Corynecin V vary with different dosages in animal models. At low doses, it effectively inhibits bacterial growth without significant toxicity . At higher doses, Corynecin V can cause adverse effects, such as liver toxicity and disruption of normal gut flora . Threshold effects have been observed, where a minimal effective dose is required to achieve antibacterial activity without causing harm to the host .
Metabolic Pathways
Corynecin V is involved in several metabolic pathways, particularly those related to its biosynthesis and degradation. It interacts with enzymes such as acetyltransferases and hydrolases, which modify its structure and influence its activity . These interactions can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism .
Transport and Distribution
Corynecin V is transported and distributed within cells and tissues through various mechanisms. It can diffuse across cell membranes due to its lipophilic nature . Additionally, Corynecin V may interact with transport proteins that facilitate its movement within cells . Its distribution within tissues can be influenced by factors such as blood flow and tissue permeability .
Subcellular Localization
The subcellular localization of Corynecin V is primarily within the cytoplasm, where it exerts its antibacterial effects . It targets bacterial ribosomes, which are located in the cytoplasm, to inhibit protein synthesis . Post-translational modifications, such as acetylation, can influence its localization and activity by altering its binding affinity to ribosomal subunits .
準備方法
Synthetic Routes and Reaction Conditions: Corynecin V is synthesized through a series of chemical reactions involving the bacterium Corynebacterium hydrocarboclastus. The bacterium is grown on a medium containing n-paraffin as the sole carbon source. The synthesis involves the production of acyl derivatives of D-(-)-threo-1-chloramphenicol . The isolation of Corynecin V involves preparative thin-layer chromatography using ethyl acetate as the developing solvent .
Industrial Production Methods: The industrial production of Corynecin V involves large-scale fermentation of Corynebacterium hydrocarboclastus. The bacterium is cultured in bioreactors with controlled conditions to optimize the yield of Corynecin V. The compound is then extracted and purified using chromatographic techniques .
化学反応の分析
反応の種類: コリネシンVは、以下を含むさまざまな化学反応を起こします。
酸化: this compoundのニトロ基は、特定の条件下でアミノ基に還元することができます。
還元: 化合物は、還元反応を起こしてさまざまな誘導体に変換することができます。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過マンガン酸カリウムや過酸化水素などがあります。
還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が使用されます。
主要な生成物: これらの反応から生成される主要な生成物には、官能基が修飾されたさまざまなthis compound誘導体があり、これらは異なる生物活性を示す可能性があります .
4. 科学研究への応用
This compoundには、以下を含むいくつかの科学研究への応用があります。
化学: クロラムフェニコール様化合物の合成と反応を研究するためのモデル化合物として使用されます。
生物学: this compoundは、クロラムフェニコール様化合物の抗菌メカニズムを研究するために使用されます。
医学: this compoundの研究は、新しい抗菌剤の開発に貢献しています。
類似化合物との比較
コリネシンVは、以下のような他のクロラムフェニコール様化合物と似ています。
クロラムフェニコール: 両方の化合物は細菌タンパク質合成を阻害しますが、this compoundはそれほど強力ではありません。
コリネシンI、II、III、およびIV: これらの化合物は、Corynebacterium hydrocarboclastusからも単離され、類似の構造と抗菌特性を持っています.
独自性: This compoundは、その独特の抗菌活性と種選択性に寄与する、特定のアシルニトロフェニルプロピルアミン構造のために独自性があります .
特性
IUPAC Name |
[(2R,3R)-3-hydroxy-3-(4-nitrophenyl)-2-(propanoylamino)propyl] acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O6/c1-3-13(18)15-12(8-22-9(2)17)14(19)10-4-6-11(7-5-10)16(20)21/h4-7,12,14,19H,3,8H2,1-2H3,(H,15,18)/t12-,14-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOPRUKVGIPMAMF-TZMCWYRMSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC(COC(=O)C)C(C1=CC=C(C=C1)[N+](=O)[O-])O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)N[C@H](COC(=O)C)[C@@H](C1=CC=C(C=C1)[N+](=O)[O-])O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
